molecular formula C18H23N3O3 B4511810 ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B4511810
M. Wt: 329.4 g/mol
InChI Key: GHLLQAHXJRGHNO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a piperazine-based small molecule featuring an ethyl carboxylate group at the 1-position of the piperazine ring. The compound is structurally characterized by an acetyl linker bridging the piperazine nitrogen to a 4-methyl-substituted indole moiety. Piperazine derivatives are widely explored due to their conformational flexibility, hydrogen-bonding capacity, and adaptability in drug design. The 4-methylindole group in this compound may enhance lipophilicity and modulate receptor interactions, as seen in related indole-piperazine hybrids .

Properties

IUPAC Name

ethyl 4-[2-(4-methylindol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-24-18(23)20-11-9-19(10-12-20)17(22)13-21-8-7-15-14(2)5-4-6-16(15)21/h4-8H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLLQAHXJRGHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C(C=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Ethyl 4-[(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1-piperazinecarboxylate ()

  • Structure : A pyridinyl group and 2-methylindole are attached to the piperazine via a methylene bridge.
  • Key Differences: The indole substituent is at the 3-position (vs. 1-position in the target compound), and the linker is a methylene group (vs. acetyl).

Ethyl 4-[4-(1H-Indol-3-yl)butyl]-1-piperazinecarboxylate ()

  • Structure : A butyl chain connects the indole (3-position) to the piperazine.
  • The absence of an acetyl group reduces hydrogen-bonding capacity, which may limit target engagement compared to the acetyl-linked target compound .

Ethyl 4-(1H-Indole-2-carbonyl)piperazine-1-carboxylate ()

  • Structure : A carbonyl group directly links the indole (2-position) to the piperazine.
  • Key Differences: The rigid carbonyl linker may restrict conformational flexibility, whereas the acetyl group in the target compound allows moderate rotational freedom.

Ethyl 4-(5-Chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate ()

  • Structure : A 5-chloroindole is connected via a carbonyl linker.
  • Key Differences : The chloro substituent enhances electron-withdrawing effects, which may stabilize the molecule metabolically. This contrasts with the 4-methyl group in the target compound, which is electron-donating and could influence pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 2
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ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

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